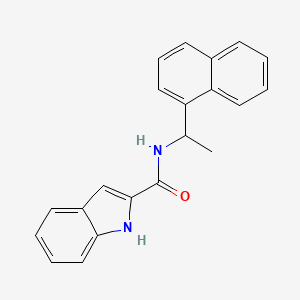
5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the inhibition of key enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the dihydrobenzofuran ring.
Trifluoromethylphenylboronic Acid: Contains a trifluoromethyl group and a boronic acid moiety, used in Suzuki-Miyaura coupling reactions.
Trifluoromethylquinoline: Another trifluoromethylated compound with potential pharmaceutical applications.
Uniqueness: 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is unique due to the combination of the trifluoromethyl group and the dihydrobenzofuran ring, which imparts distinct chemical and biological properties. This combination enhances its potential for use in various applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C11H9F3O3 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)7-1-2-9-8(4-7)6(5-17-9)3-10(15)16/h1-2,4,6H,3,5H2,(H,15,16) |
InChI Key |
GQLCSPVTSQTQEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)
![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)
![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)
![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)
